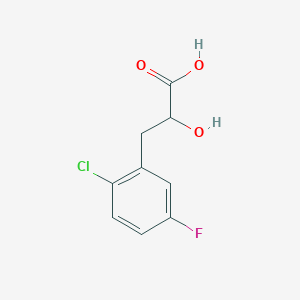

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid

Description

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is a substituted propanoic acid derivative characterized by a hydroxy group at the C2 position and a 2-chloro-5-fluorophenyl moiety at the C3 position. The compound’s structure combines a carboxylic acid backbone with halogenated aromatic substitution, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

Properties

Molecular Formula |

C9H8ClFO3 |

|---|---|

Molecular Weight |

218.61 g/mol |

IUPAC Name |

3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8ClFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChI Key |

KPTJGGLKBAZEGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(C(=O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction and Substitution from Halogenated Pyridines

A patented industrial process describes the selective production of 3-substituted 2-chloro-5-fluoro-pyridine derivatives, which can be precursors to the target compound. The process involves:

- Starting from 3-substituted 2,6-dichloro-5-fluoro-pyridine or its salt.

- A single-step reduction reaction under mild conditions without special reagents.

- Extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride solutions.

- Purification by distillation under reduced pressure to obtain high purity intermediates (up to 99% purity by HPLC).

- Subsequent conversion of substituents at the 3-position to yield the desired hydroxypropanoic acid derivatives.

Typical reaction conditions include heating to 50–80°C, dropwise addition of 6 mol/L hydrochloric acid, and controlled cooling to precipitate the acid salt, followed by drying under reduced pressure at 60°C.

| Step | Conditions | Notes |

|---|---|---|

| Reduction | Mild, single-step, no special reagents | High yield, industrially scalable |

| Extraction | Ethyl acetate, NaHCO3 wash, NaCl wash | Removes impurities |

| Purification | Distillation under reduced pressure | Achieves >99% purity |

| Acidification | 6 M HCl, 50–80°C | Precipitates acid salt |

| Drying | 60°C, reduced pressure | Final product isolation |

Esterification and Hydrolysis Route

Another common approach involves the synthesis of methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate ester as an intermediate, followed by hydrolysis to the free acid:

- Esterification : The acid is reacted with methanol in the presence of an acid catalyst under reflux to form the methyl ester.

- Hydrolysis : The ester is then hydrolyzed using aqueous sodium hydroxide or acidic conditions to yield the free hydroxypropanoic acid.

This method allows for easier purification and handling of the ester intermediate and is widely used in research settings.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Methanol, acid catalyst | Reflux, several hours | High (not specified) | Ensures complete conversion |

| Hydrolysis | NaOH (aq) or HCl (aq) | 90–100°C, 1–2 hours | Typically >90% | Controlled pH adjustment and extraction |

The methyl ester intermediate has molecular formula C10H10ClFO3 and molecular weight 232.63 g/mol.

Chiral Synthesis and Kinetic Resolution

For enantioselective preparation, kinetic resolution methods have been reported, particularly for 2-hydroxy-2-arylpropanoic acids, which are structurally related:

- Use of acyl-transfer catalysts (e.g., (+)-BTM) to form mixed anhydrides in situ.

- Selective reaction with chiral alcohols to afford enantiomerically enriched esters.

- Transition state stabilization via hydrogen bonding and coordination facilitates high enantioselectivity.

Though this method is more commonly applied to fluorinated 2-arylpropanoic acids, the principles can be adapted for 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid derivatives to obtain chiral forms.

Hydrolysis of Related Esters: Insights from Analogous Compounds

Studies on related hydroxypropanoic acid derivatives (e.g., 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid) provide useful procedural insights:

- Hydrolysis of methyl esters using sodium hydroxide at 90–100°C for 1–2 hours.

- Acidification with hydrochloric acid to pH 2–3 to precipitate the acid.

- Purification by recrystallization from solvents like hexane or cyclohexane.

- Yields typically range from 90% to 93%, with high purity (>99% by HPLC).

- Drying under reduced pressure at 40–70°C for several hours.

These conditions are likely transferable to the target compound with appropriate optimization.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Hydrolysis temp. | 90–100°C | Complete ester cleavage |

| Reaction time | 1–2 hours | High conversion |

| Acidification pH | 2–3 | Precipitation of acid |

| Purification | Recrystallization | High purity crystals |

| Yield | 90–93% | Efficient process |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reduction of halogenated pyridine salts | 3-substituted 2,6-dichloro-5-fluoro-pyridine salt | HCl, toluene, thionyl chloride, DMF | 50–80°C, dropwise acid addition, reflux | High (not specified) | Industrially scalable, high purity |

| Esterification + Hydrolysis | This compound | Methanol, acid catalyst, NaOH or HCl | Reflux for esterification; 90–100°C for hydrolysis | >90% | Common lab method, allows intermediate isolation |

| Kinetic resolution (chiral synthesis) | Racemic 2-fluoro-2-phenylpropanoic acid analogues | Pivalic anhydride, (+)-BTM catalyst | Room temp to reflux, multi-step | High enantioselectivity | For chiral derivatives, adaptable |

| Hydrolysis of methyl esters (analogous compounds) | Methyl esters of hydroxypropanoic acids | NaOH (aq), HCl (aq) | 90–100°C, 1–2 h | 90–93% | Provides procedural template |

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid.

Reduction: Regeneration of this compound.

Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Danshensu [(2R)-3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid]

- Structural Differences: Danshensu shares the 2-hydroxypropanoic acid backbone but features a 3,4-dihydroxyphenyl group instead of the halogenated aromatic ring in the target compound.

- Functional Implications: The 3,4-dihydroxy groups on danshensu’s phenyl ring enhance antioxidant activity via radical scavenging ().

- Hydrogen Bonding: Danshensu’s phenolic hydroxyl groups facilitate extensive hydrogen-bonding networks (), whereas the target compound’s halogen atoms may prioritize hydrophobic interactions or halogen bonding.

Salvianolic Acids (e.g., Salvianolic Acid B)

- Structural Complexity: Salvianolic acids are oligomers of danshensu and caffeic acid (). For example, salvianolic acid B contains three danshensu units linked to caffeic acid.

- Functional Contrast: Higher molecular weight and polarity of salvianolic acids reduce membrane permeability compared to the simpler target compound. The halogenated aromatic ring in the target compound may confer unique electronic effects (e.g., electron-withdrawing) absent in salvianolic acids.

2-Chloro-3-phenylpropanoic Acid

3-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol

- Functional Group Variation: This compound replaces the hydroxypropanoic acid moiety with a propargyl alcohol group ().

- Spectroscopic and Electronic Properties : The alkyne group introduces distinct NMR chemical shifts (e.g., sharp signals for acetylenic protons) and alters electron distribution, which could be modeled via quantum chemical calculations ().

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Crystallographic Analysis : Tools like SHELX () and ORTEP-3 () enable precise determination of molecular geometry and hydrogen-bonding patterns, critical for understanding the target compound’s solid-state behavior.

- Spectroscopic Characterization : Quantum chemical computations () can predict NMR shifts for the target compound, aiding in structural validation.

- Biological Activity : The halogenated aromatic ring may enhance binding to hydrophobic enzyme pockets, contrasting with danshensu’s polar interactions.

Biological Activity

3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.61 g/mol. Its structure includes a hydroxypropanoic acid moiety attached to a phenyl ring, which is substituted with both chloro and fluoro groups. These substituents significantly influence the compound's reactivity and biological activity.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity, potentially modulating metabolic pathways involved in various diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic processes.

- Receptor Modulation: It may also interact with receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively target various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Echerichia coli | 15 |

| Streptococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

| Staphylococcus aureus | 20 |

Anticancer Activity

Preliminary studies have demonstrated that the compound possesses anticancer properties, particularly against certain leukemia cell lines. The growth inhibitory activity was evaluated using IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| L1210 Mouse Leukemia | 0.5 |

| HL-60 Human Leukemia | 0.8 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the antibacterial properties of various derivatives showed that compounds similar to this compound exhibited effective inhibition against multiple gram-positive and gram-negative bacteria. The disc diffusion method was employed, revealing significant zones of inhibition. -

Anticancer Mechanism Investigation:

Research evaluating the anticancer effects on L1210 mouse leukemia cells indicated that treatment with this compound led to significant growth inhibition. The mechanism was suggested to involve the release of active metabolites that interfere with DNA synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoic acid, and how do halogen positioning and reaction conditions influence yield?

- The synthesis typically involves halogenated aromatic precursors and hydroxypropanoic acid derivatives. For example, asymmetric reduction of 3-(2-chloro-5-fluorophenyl)-2-oxopropanoic acid using chiral catalysts (e.g., Ru-BINAP complexes) in solvents like ethanol/methanol (0–25°C) can yield enantiopure products . Oxidizing agents (e.g., KMnO₄) and acid catalysts are critical for controlling esterification and oxidation side reactions. Halogen positioning (Cl at position 2, F at 5 on the phenyl ring) affects steric hindrance and electronic effects, influencing reaction rates and regioselectivity .

Q. How does the compound’s structure contribute to its biological activity, particularly in antimicrobial assays?

- The chlorine atom enhances lipophilicity, improving membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes in pathogens). Analogous compounds (e.g., 3-(2,4-dichlorophenyl)-2-hydroxypropanoic acid) show potent activity against ESKAPE pathogens like Staphylococcus aureus (MIC ≤ 1 µg/mL), suggesting similar mechanisms may apply . Structural analogs with varied halogen positions exhibit reduced activity, highlighting the importance of the 2-Cl-5-F configuration .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data across analogs (e.g., antimicrobial vs. anticancer effects)?

- Systematic comparative studies are essential. For instance:

- Assay Design : Use standardized protocols (e.g., CLSI guidelines) for MIC determinations to minimize variability .

- Target Analysis : Employ computational docking to compare binding affinities of analogs with targets like bacterial topoisomerases vs. human kinases.

- Metabolic Stability : Assess metabolic degradation (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .

Q. How can enantiomeric purity be optimized during asymmetric synthesis, and what analytical techniques validate it?

- Catalyst Selection : Chiral oxazaborolidine catalysts achieve >95% enantiomeric excess (ee) in ketone reductions .

- Process Optimization : Control temperature (<20°C) and solvent polarity (e.g., THF) to minimize racemization.

- Validation : Use chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm ee .

Q. What spectroscopic and computational methods characterize the compound’s interaction with biological targets?

- NMR Titration : Monitor chemical shift perturbations in target proteins (e.g., β-lactamases) upon ligand binding .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites on the molecule (e.g., hydroxyl group nucleophilicity) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzyme targets .

Key Recommendations for Researchers

- Synthetic Challenges : Prioritize regioselective halogenation steps to avoid byproducts (e.g., use directing groups or Pd-catalyzed cross-coupling) .

- Biological Testing : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate target-specific activity from general toxicity .

- Data Reproducibility : Deposit crystallographic data (e.g., CCDC entries) for structural validation using programs like SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.